molecular formula C14H19F2N3O B5611707 N-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)propanamide

N-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)propanamide

Cat. No. B5611707
M. Wt: 283.32 g/mol
InChI Key: NKAMJPWSNXPQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)propanamide and its derivatives typically involves multi-step organic reactions. These processes may start with the reaction of substituted anilines with chlorobutanoyl chloride in aqueous basic medium to produce electrophiles, which are then coupled with piperazine derivatives in polar aprotic medium. Such synthetic routes are designed to yield compounds with specific inhibitory activities against enzymes or receptors, as seen in the study by Raza et al. (2019), where derivatives of N-(substituted-phenyl)-piperazinyl butanamides were synthesized for biological activity evaluations (Raza et al., 2019).

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O/c1-18-6-8-19(9-7-18)5-4-14(20)17-11-2-3-12(15)13(16)10-11/h2-3,10H,4-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAMJPWSNXPQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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